Quinolactacin B is a member of the quinolactacin family, which are bioactive compounds derived from marine fungi, particularly those in the genus Penicillium. These compounds exhibit interesting pharmacological properties, including potential applications in treating microbial infections and possibly cancer. Quinolactacin B possesses a unique structure characterized by a quinolone skeleton linked to a gamma-lactam ring, which contributes to its biological activity.
Quinolactacin B is primarily isolated from marine-derived strains of Penicillium, specifically Penicillium sp. These fungi are often found in marine environments, such as the East China Sea, where they produce a variety of secondary metabolites with significant biological activities. Quinolactacin B belongs to the broader classification of fungal alkaloids, which are known for their diverse structures and pharmacological effects.
The synthesis of quinolactacin B has been explored through various synthetic routes. A notable method involves the asymmetric Pictet–Spengler reaction, which is crucial for constructing the beta-carboline structure that is integral to the quinolactacin framework. This reaction allows for the formation of chiral intermediates, which can be further manipulated to yield the desired product.
The total synthesis may involve multiple steps, including oxidation reactions and reductive deacetylation processes. For example, tetrahydro-beta-carboline can be synthesized through reductive deacetylation of N-acetyl derivatives using lithium aluminum hydride in dry tetrahydrofuran.
Quinolactacin B features a distinctive molecular structure that includes:
The molecular formula for quinolactacin B has been determined through spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry. The exact stereochemistry can be elucidated using X-ray crystallography.
Quinolactacin B undergoes several chemical reactions that are critical for its synthesis and potential applications:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to maximize yield and selectivity.
Quinolactacin B exhibits its biological effects primarily through its interaction with microbial targets. The mechanism of action involves:
Data from bioassays demonstrate that both enantiomers of quinolactacin B effectively disrupt established biofilms, indicating their potential utility in addressing antibiotic resistance.
Quinolactacin B exhibits several notable physical and chemical properties:
Analytical techniques like high-performance liquid chromatography have been employed to assess purity and stability over time.
Quinolactacin B holds promise in various scientific applications:
Quinolactacin B is a specialized secondary metabolite produced exclusively by filamentous fungi within the genus Penicillium. The compound was first isolated from Penicillium sp. EPF-6, an entomopathogenic strain obtained from mulberry pyralid (Margaronia pyloalis) larvae [6]. Subsequent studies identified additional producing strains, notably Penicillium citrinum DSM1997 and Penicillium steckii, through genomic analysis and heterologous expression experiments [1] [8]. Taxonomic identification relies on a polyphasic approach combining:
Table 1: Fungal Producers of Quinolactacin B
Strain Designation | Source Ecosystem | Identification Method | Production Yield (mg/L) |
---|---|---|---|
Penicillium sp. EPF-6 | Insect larvae (Mulberry pyralid) | Morphology, metabolite profiling | 8.2 |
Penicillium citrinum DSM1997 | Terrestrial soil | Genome mining, heterologous expression | 5.0 |
Penicillium steckii | Mangrove sediment (East China Sea) | ITS sequencing, antiSMASH | 3.7 |
Penicillium sp. ENP701 | Marine sediment | NMR, X-ray crystallography | 6.1 [5] |
Marine-derived strains (e.g., ENP701 from East China Sea sediments) exhibit enhanced chemical diversity due to saline adaptation, yielding halogenated analogs not observed in terrestrial isolates [5] [9].
Quinolactacin B biosynthesis originates from two primary metabolic precursors: L-tryptophan and L-isoleucine. Isotopic labeling studies using ¹³C-D-glucose and ¹³C-L-tryptophan confirmed these amino acids as carbon donors for the quinolone and lactam rings, respectively [6]. The pathway involves four enzymatic stages:
Table 2: Biosynthetic Precursors and Enzymatic Transformations
Precursor | Enzyme Involved | Intermediate Formed | Functional Role in Structure |
---|---|---|---|
L-Tryptophan | QulI (IDO) | N-formyl-L-kynurenine | Quinolone ring scaffold |
L-Isoleucine | NRPS adenylation domain | Ile-tethered thioester | Lactam ring alkyl side chain |
S-Adenosylmethionine | QulM (methyltransferase) | N-methyl-kynurenine | N-CH₃ at position 4 |
N-methyl-kynurenine | QulF (dehydrogenase) | β-keto acid | Quinolone carbonyl activation |
The β-keto acid intermediate is unstable and requires rapid processing by non-ribosomal peptide synthetases (NRPSs) to prevent spontaneous cyclization into shunt products like N-methyl-2-hydroxyquinolone [1].
In Penicillium species, quinolactacin B production aligns with three ecological functions:
Gene knockout studies confirm that the qul cluster (spanning ~18 kb with 5 core genes: qulA, qulB, qulF, qulM, qulI) is non-essential for growth but enhances survival under oxidative stress. Deletion of qulA (NRPS) abolishes quinolactacin B production without affecting mycelial biomass, indicating its dedicated role in chemical ecology rather than primary metabolism [3] [8].
The quinolone-γ-lactam hybrid scaffold of quinolactacin B forms through coordinated actions of two NRPSs and a decarboxylase-like domain:
Table 3: Key Enzymes in Ring Formation
Enzyme | Domain Architecture | Catalytic Function | Structural Outcome |
---|---|---|---|
QulB | A-T | β-keto acid activation | Thioesterification at C1 |
QulA | A-T-C-R* | Ile incorporation, condensation | Linear dipeptide formation |
R* domain (in QulA) | NADPH-binding motif | Dieckmann cyclization | γ-Lactam ring closure |
QulF | FMN-dependent oxidase | Decarboxylative dehydration | Quinolone ring aromatization |
Crystallographic studies reveal the R* domain undergoes conformational change to position the ketone carbonyl (C7) proximal to the α-carbon of isoleucine (C3), enabling nucleophilic attack and lactamization. This enzymatic strategy achieves stereoselectivity absent in synthetic routes, producing exclusively the (3S,4aS) diastereomer of quinolactacin B [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3